molecular formula C19H19ClN2O3 B2450133 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide CAS No. 898423-59-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2450133
CAS No.: 898423-59-1
M. Wt: 358.82
InChI Key: RECJJOVTTWSJCR-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme responsible for the deacetylation of non-histone substrates such as α-tubulin. Its primary research value lies in its ability to induce hyperacetylation of tubulin in the cytosol without significantly affecting histone acetylation in the nucleus, thereby providing a tool to dissect the specific biological roles of HDAC6. This selectivity is crucial for investigating HDAC6's involvement in cellular processes like aggresome formation, cellular migration, and immune synapse organization . Recent studies highlight its application in neurodegenerative disease models, particularly for Charcot-Marie-Tooth disease , where HDAC6 inhibition has been shown to improve mitochondrial transport in neurons and ameliorate disease phenotypes by counteracting the toxic effects of mutant proteins. The compound's mechanism, which enhances tubulin acetylation to facilitate axonal transport, positions it as a valuable chemical probe for exploring novel therapeutic pathways in peripheral neuropathies and other conditions linked to cytoskeletal dysfunction.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13(23)22-10-2-3-14-4-7-16(11-18(14)22)21-19(24)12-25-17-8-5-15(20)6-9-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECJJOVTTWSJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

    Chlorophenoxyacetamide Formation: The final step involves the reaction of the acetylated quinoline derivative with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can occur at the carbonyl group, resulting in the formation of the corresponding alcohol.

    Substitution: The chlorophenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been investigated for multiple biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide against a range of pathogens:

  • Study Overview : A series of tests were conducted against both Gram-positive and Gram-negative bacteria.
  • Findings :
    • The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL and 64 µg/mL respectively.
    • The presence of the chlorophenoxy group is believed to enhance the compound's interaction with bacterial membranes, contributing to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro:

  • Study Overview : The cytotoxic effects were assessed using human breast cancer cell lines (MCF-7).
  • Findings :
    • A dose-dependent reduction in cell viability was observed with an IC50 value of 15 µM after 48 hours of treatment.
    • Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of the compound:

  • Study Overview : The anti-inflammatory effects were evaluated using LPS-stimulated macrophages.
  • Findings :
    • Treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to control groups.
    • This suggests a potential application in treating inflammatory conditions .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryLPS-stimulated macrophagesTNF-alpha and IL-6 reduced by ~50%2025

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN2O3. The structure features a tetrahydroquinoline core substituted with an acetyl group and a 4-chlorophenoxy acetamide moiety. This configuration is crucial for its biological activity.

Biological Activity Overview

1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. These compounds can inhibit lipid peroxidation and protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

2. Inhibition of Enzymatic Activity
Studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism. For instance, it has been noted to suppress Acyl-CoA:cholesterol acyltransferase (ACAT) activity, which plays a role in cholesterol homeostasis and is implicated in atherosclerosis .

The biological effects of this compound may be attributed to the following mechanisms:

  • ACAT Inhibition : By inhibiting ACAT, the compound reduces cholesterol esterification in cells, which can lower cholesterol levels in the bloodstream.
  • Antioxidative Mechanism : The presence of the tetrahydroquinoline structure is believed to contribute to its antioxidative properties by scavenging free radicals and enhancing cellular defense mechanisms .

Case Study 1: Efficacy in Animal Models

In a study involving Wistar rats, administration of this compound demonstrated significant reductions in serum cholesterol levels compared to control groups. The results indicated a potential therapeutic role in managing hyperlipidemia .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to significantly reduce cell death in neuronal cultures exposed to oxidative agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Tables

Biological Activity Effect Observed Reference
ACAT InhibitionReduced cholesterol esterification
Antioxidant ActivityDecreased lipid peroxidation
NeuroprotectionReduced neuronal cell death
Serum Cholesterol ReductionSignificant decrease in hyperlipidemia

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what analytical techniques ensure purity and structural integrity?

  • Answer: The synthesis involves multi-step organic reactions, including N-acylation of the tetrahydroquinoline core with 2-(4-chlorophenoxy)acetyl chloride. Key steps require controlled reaction conditions (e.g., anhydrous solvents, 0–5°C for amide bond formation) and purification via column chromatography. Structural validation employs 1H/13C NMR for functional group confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Reaction progress is monitored via TLC with hexane:ethyl acetate (9:3) as the mobile phase .

Q. Which functional groups are critical for pharmacological activity, and how can they be modified to enhance target specificity?

  • Answer: The tetrahydroquinoline core (acetylated at N1) provides a rigid scaffold for receptor binding, while the 4-chlorophenoxy moiety enhances lipophilicity and membrane permeability. The acetamide bridge facilitates hydrogen bonding with biological targets. Modifications such as halogen substitution (e.g., replacing Cl with F) or introducing electron-withdrawing groups (e.g., nitro at position 3) can improve target specificity. Computational docking studies (e.g., AutoDock Vina) guide rational design .

Q. What standard protocols are used to assess the compound’s stability under varying pH and temperature conditions?

  • Answer: Stability studies involve incubating the compound in buffers (pH 1–9) at 25°C and 40°C for 24–72 hours. Degradation products are analyzed via HPLC-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid). Accelerated stability testing (40°C/75% RH) over 30 days identifies major degradation pathways (e.g., hydrolysis of the acetamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across in vitro and in vivo models?

  • Answer: Discrepancies may arise from differences in metabolic activation (e.g., cytochrome P450-mediated conversion) or bioavailability. A tiered approach is recommended:

  • In vitro: Compare activity in primary cell lines vs. immortalized cells (e.g., SH-SY5Y neuroblastoma) under standardized oxygen and nutrient conditions.
  • In vivo: Use pharmacokinetic profiling (plasma/tissue concentration via LC-MS) to correlate exposure levels with efficacy in rodent models.
  • Orthogonal assays: Validate target engagement using techniques like surface plasmon resonance (SPR) or radioligand binding assays .

Q. What strategies are recommended for SAR studies to optimize pharmacokinetic properties?

  • Answer: Systematic isosteric replacements (e.g., substituting the chlorophenoxy group with trifluoromethoxy) can enhance metabolic stability. Prodrug approaches (e.g., esterification of the acetamide) improve oral bioavailability. In vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) prioritize derivatives with balanced solubility (LogP 2–4) and low CYP inhibition. In silico QSAR models predict absorption and toxicity .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in neurological disorders?

  • Answer:

  • Target deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners in brain homogenates.
  • Pathway analysis: Perform RNA-seq on treated neuronal cells to map dysregulated pathways (e.g., dopaminergic signaling).
  • Functional validation: Knock out candidate targets (e.g., dopamine D2 receptor) in zebrafish models to assess rescue of phenotype .

Q. How can researchers address challenges in detecting low-abundance metabolites during metabolic studies?

  • Answer: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture fragment ions of Phase I/II metabolites. Stable isotope labeling (e.g., 13C-acetyl group) aids in distinguishing endogenous compounds. In vitro microsomal incubations (human/rat liver microsomes + NADPH) identify primary oxidative metabolites, while hepatocyte co-cultures model secondary conjugation (e.g., glucuronidation) .

Q. What in vivo models are appropriate for evaluating efficacy in neurodegenerative disease contexts?

  • Answer:

  • Acute models: MPTP-induced Parkinson’s disease in mice, with behavioral endpoints (rotarod, pole test) and striatal dopamine quantification via HPLC-ECD .
  • Chronic models: Transgenic APP/PS1 mice for Alzheimer’s disease, assessing amyloid-beta plaque reduction via immunohistochemistry and cognitive performance in Morris water maze.
  • Dosing: Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .

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